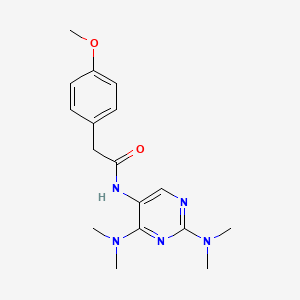

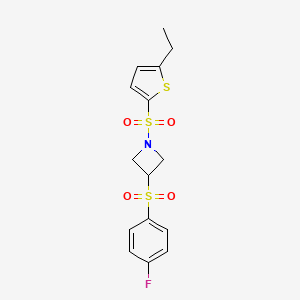

N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide, commonly known as MNBA, is a chemical compound that has gained attention due to its potential applications in scientific research. MNBA belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their antibacterial and antitumor properties. MNBA, in particular, has shown promise in the field of cancer research, as it exhibits potent cytotoxic activity against various cancer cell lines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Amidine Protection for Solution Phase Library Synthesis : The compound has been used in the protection of amidinonaphthol for the synthesis of substituted benzamidines, benefiting multiparallel solution phase synthesis (Bailey et al., 1999).

Synthesis of Gefitinib : It serves as an intermediate in the synthesis of Gefitinib, an anticancer drug, through various chemical transformations (Jin et al., 2005).

Synthesis of Quinazoline Derivatives : Used in the preparation of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives with potential diuretic and antihypertensive properties (Rahman et al., 2014).

Corrosion Inhibition

- Corrosion Inhibition Studies : N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, were found to inhibit the acidic corrosion of mild steel, with methoxy substituents enhancing inhibition efficiency (Mishra et al., 2018).

Catalytic Applications

Rhodium(III)-Catalyzed Direct Cyanation : The compound has been involved in the synthesis of 2-(Alkylamino)benzonitriles through a rhodium-catalyzed cyanation process (Dong et al., 2015).

Nickel (II) Complex Catalysis : It plays a role in the synthesis of a Nickel (II) complex, which has shown efficiency in the reduction of nitrobenzenes, an important reaction in green chemistry (Dayan et al., 2019).

Propiedades

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-13-14(24(26)27)7-12-20(19)31-2/h3-13,23H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXHZAGZYNVAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)

![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)

![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)

![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)